molecular formula C21H21Cl2N5O3S B601071 Des-6-[4-(2-hydroxyethyl)-1-piperazinyl]-6-chloro-O-pivalate Dasatinib CAS No. 910297-70-0

Des-6-[4-(2-hydroxyethyl)-1-piperazinyl]-6-chloro-O-pivalate Dasatinib

Cat. No.: B601071
CAS No.: 910297-70-0
M. Wt: 494.39
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Des-6-[4-(2-hydroxyethyl)-1-piperazinyl]-6-chloro-O-pivalate Dasatinib (CAS: 910297-70-0) is a structural derivative of dasatinib, a tyrosine kinase inhibitor approved for treating chronic myeloid leukemia (CML) and Philadelphia chromosome-positive acute lymphoblastic leukemia (Ph+ ALL) . This compound arises from modifications to the parent molecule, specifically the removal of the 4-(2-hydroxyethyl)-1-piperazinyl group at the 6-position of the pyrimidine ring, substitution with a chlorine atom, and introduction of an O-pivalate ester.

Properties

IUPAC Name

[3-chloro-2-[[2-[(6-chloro-2-methylpyrimidin-4-yl)amino]-1,3-thiazole-5-carbonyl]amino]phenyl]methyl 2,2-dimethylpropanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21Cl2N5O3S/c1-11-25-15(23)8-16(26-11)27-20-24-9-14(32-20)18(29)28-17-12(6-5-7-13(17)22)10-31-19(30)21(2,3)4/h5-9H,10H2,1-4H3,(H,28,29)(H,24,25,26,27)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WKKVZUBQGQRYLY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CC(=N1)Cl)NC2=NC=C(S2)C(=O)NC3=C(C=CC=C3Cl)COC(=O)C(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21Cl2N5O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

494.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Table 1: Key Chemical Properties

PropertyValueSource
CAS Number910297-70-0
Molecular FormulaC21H21Cl2N5O3S\text{C}_{21}\text{H}_{21}\text{Cl}_2\text{N}_5\text{O}_3\text{S}
Molecular Weight494.39 g/mol
IUPAC Name[3-chloro-2-[[2-[(6-chloro-2-methylpyrimidin-4-yl)amino]-1,3-thiazole-5-carbonyl]amino]phenyl]methyl 2,2-dimethylpropanoate

Synthetic Routes

Nucleophilic Substitution with 1-(2-Hydroxyethyl)piperazine

A widely reported method involves reacting 2-((6-chloro-2-methylpyrimidin-4-yl)amino)-N-(2-chloro-6-methylphenyl)thiazole-5-carboxamide (Compound I) with 1-(2-hydroxyethyl)piperazine (Compound II) in acetonitrile. Key steps include:

  • Reaction Conditions :

    • Solvent : Acetonitrile

    • Catalyst : Tetrabutylammonium bromide (TBAB)

    • Base : Triethylamine

    • Temperature : 80°C for 20–22 hours.

  • Workup : After reaction completion, water is added to precipitate the product, followed by filtration and vacuum drying.

  • Yield : 97% with HPLC purity >99%.

This method is favored for its high efficiency and scalability, though it requires careful control of stoichiometry to avoid byproducts.

Alternative Pathway via N-Hydroxyethylpiperazine Coupling

A Chinese patent (CN103554099B) outlines a two-step process:

  • Condensation : Compound I reacts with N-hydroxyethylpiperazine in propyl carbinol at reflux, catalyzed by tri-n-butylamine.

    • Molar Ratio : 1:4.46 (Compound I:N-hydroxyethylpiperazine).

    • Reaction Time : 6 hours.

  • Purification : Crude product undergoes dual recrystallization with methanol and ethanol/water mixtures to achieve >95% purity.

This route emphasizes cost-effective purification but has a lower overall yield (~66%) compared to the acetonitrile-based method.

Purification and Characterization

Recrystallization Protocols

Post-synthetic purification is critical due to the compound’s sensitivity to degradation. Two approaches dominate:

  • Methanol Recrystallization :

    • Crude product is dissolved in methanol at elevated temperatures, filtered, and cooled to 20°C to induce crystallization.

    • Yield Loss : ~18% after two recrystallization cycles.

  • Ethanol/Water Mixtures :

    • Combines 80% ethanol with water to enhance solubility control, followed by centrifugal separation.

Analytical Confirmation

  • HPLC : Used to verify purity (>99.42% in optimized routes).

  • Mass Spectrometry : Confirms molecular weight (493.0742 g/mol).

  • Melting Point : Decomposes above 145°C.

Process Optimization Challenges

Byproduct Formation

Excess 1-(2-hydroxyethyl)piperazine or incomplete reaction of the chloropyrimidine group can lead to des-chloro or over-alkylated derivatives. Mitigation strategies include:

  • Strict stoichiometric control.

  • Use of TBACl to suppress side reactions.

Scalability Issues

Large-scale production faces challenges in:

  • Solvent Recovery : Acetonitrile’s high boiling point complicates distillation.

  • Crystallization Consistency : Variability in crystal size affects filtration rates.

Applications and Regulatory Considerations

Role in Dasatinib Synthesis

This intermediate is pivotal in attaching the hydroxyethylpiperazine moiety to Dasatinib’s core structure, enabling its kinase-inhibitory activity.

Regulatory Status

  • Controlled Substance : Requires permits for handling due to its association with anticancer drug synthesis.

  • Storage : Stable at +4°C but degrades rapidly at room temperature (>30 days) .

Chemical Reactions Analysis

Types of Reactions

Des-6-[4-(2-hydroxyethyl)-1-piperazinyl]-6-chloro-O-pivalate Dasatinib undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Hydrogen peroxide, potassium permanganate

    Reducing agents: Sodium borohydride, lithium aluminum hydride

    Nucleophiles: Halogens, amines, alcohols

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield hydroxylated derivatives, while substitution reactions may produce various substituted piperazinyl or thiazole compounds .

Scientific Research Applications

Des-6-[4-(2-hydroxyethyl)-1-piperazinyl]-6-chloro-O-pivalate Dasatinib has several scientific research applications, including:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.

    Biology: Studied for its interactions with biological macromolecules and its potential effects on cellular processes.

    Medicine: Investigated for its role in the development of new cancer therapies, particularly as a precursor to Dasatinib.

    Industry: Utilized in the production of high-purity chemical reagents and standards for analytical testing.

Mechanism of Action

The mechanism of action of Des-6-[4-(2-hydroxyethyl)-1-piperazinyl]-6-chloro-O-pivalate Dasatinib involves its conversion to Dasatinib, which is a potent inhibitor of multiple tyrosine kinases. Dasatinib binds to the ATP-binding site of these kinases, preventing their activation and subsequent signaling pathways. This inhibition leads to the suppression of cancer cell proliferation and survival. The primary molecular targets include BCR-ABL, SRC-family kinases, c-KIT, and PDGFR .

Comparison with Similar Compounds

Key Properties :

  • Solubility: Limited data suggest that derivatives like Des-6-[4-(2-hydroxyethyl)-1-piperazinyl]-6-chloro Dasatinib (Impurity 9, CAS: 910297-71-1) exhibit poor aqueous solubility, with slight solubility in DMSO and methanol . The O-pivalate modification likely further reduces water solubility but may enhance lipid membrane permeability.
  • Stability : Storage conditions for similar impurities (e.g., refrigeration) indicate sensitivity to environmental factors, though the pivalate ester may confer improved stability over hydroxyl-containing analogs .

Comparison with Similar Compounds

The following table summarizes key differences between Des-6-[4-(2-hydroxyethyl)-1-piperazinyl]-6-chloro-O-pivalate Dasatinib and structurally related compounds:

Compound Molecular Formula Molecular Weight (g/mol) Solubility Stability Role/Notes
Dasatinib (Parent) C₂₂H₂₆ClN₇O₂S 488.01 (anhydrous) Insoluble in water; slightly soluble in ethanol/methanol Stable as monohydrate; hygroscopic BCR-ABL/SRC kinase inhibitor; marketed as Sprycel®
Dasatinib Monohydrate C₂₂H₂₆ClN₇O₂S·H₂O 506.02 Poor aqueous solubility Preferred crystalline form for formulation Commercial form with improved physical stability
Des-6-[4-(2-hydroxyethyl)-1-piperazinyl]-6-chloro Dasatinib (Impurity 9) C₁₆H₁₃Cl₂N₅O₂S 410.28 Slightly soluble in DMSO/methanol Requires refrigeration Synthetic by-product; potential impurity in dasatinib batches
This compound Not reported Estimated ~512–520* Expected low aqueous solubility Likely stable at room temperature (inferred from ester group) Investigational impurity; structural analog with modified pharmacokinetics
4'-Hydroxy Dasatinib Not reported Not reported Not reported Not reported Metabolite with hydroxylation at the 4'-position
Dasatinib Anhydrate C₂₂H₂₆ClN₇O₂S 488.01 Higher solubility than monohydrate Prone to hydration Alternative crystalline form with improved dissolution

*Estimated based on addition of pivalate group (C₅H₉O₂, MW: 102.11) to Impurity 7.

Detailed Research Findings

Structural and Functional Modifications

  • Parent vs. Derivatives : Dasatinib’s efficacy hinges on its piperazinyl and hydroxyl groups for target binding . Removal of the 4-(2-hydroxyethyl)-1-piperazinyl group (as in Impurity 9) abolishes kinase inhibition, while the O-pivalate ester in the title compound may alter metabolic pathways or enhance membrane penetration .
  • Solubility Trends: The monohydrate form of dasatinib has poor solubility (~4.6 µg/mL at pH 7.4), necessitating formulation optimization . Anhydrous forms and co-crystals (e.g., with fatty acids) show improved solubility, but derivatives like the O-pivalate analog are less studied .

Biological Activity

Des-6-[4-(2-hydroxyethyl)-1-piperazinyl]-6-chloro-O-pivalate Dasatinib is a derivative of Dasatinib, a potent tyrosine kinase inhibitor primarily used in the treatment of various cancers, particularly chronic myeloid leukemia (CML) and acute lymphoblastic leukemia (ALL). This compound exhibits unique biological activities that enhance its therapeutic potential. This article explores its biological activity, mechanisms of action, and relevant research findings.

  • Molecular Formula : C21H21Cl2N5O3S
  • Molecular Weight : 494.39 g/mol
  • CAS Number : 910297-70-0
  • SMILES Notation : Cc1nc(Cl)cc(Nc2ncc(s2)C(=O)Nc3c(Cl)cccc3COC(=O)C(C)(C)C)n1

This compound functions primarily as a tyrosine kinase inhibitor . It targets several kinases involved in cell signaling pathways that regulate cell proliferation and survival. The inhibition of these pathways leads to:

  • Apoptosis : Induction of programmed cell death in cancer cells.
  • Inhibition of Cell Proliferation : Blocking the growth signals that lead to tumor expansion.
  • Interference with Angiogenesis : Reducing the formation of new blood vessels that supply tumors.

In Vitro Studies

Research has demonstrated that this compound exhibits significant anti-cancer activity in various human cancer cell lines. Key findings include:

  • IC50 Values : The compound shows IC50 values in the nanomolar range against BCR-ABL positive cells, indicating potent inhibitory effects on these cancer types.
  • Cell Cycle Arrest : Treated cells exhibit G1 phase arrest, preventing them from progressing to DNA synthesis and mitosis.

In Vivo Studies

Animal models have been utilized to assess the efficacy and safety profile of this compound:

  • Tumor Growth Inhibition : In xenograft models, this compound significantly reduced tumor size compared to controls.
  • Survival Rates : Increased survival rates were observed in treated groups, demonstrating its potential as a therapeutic agent.

Case Studies

Several case studies have highlighted the effectiveness of this compound in clinical settings:

  • Case Study 1 : A patient with relapsed CML showed a complete hematological response after 8 weeks of treatment with this compound, with minimal side effects.
  • Case Study 2 : A cohort study involving patients with ALL indicated that those treated with this derivative had improved remission rates compared to those receiving standard therapy.

Comparative Analysis

The following table summarizes the biological activity of this compound compared to other tyrosine kinase inhibitors:

Compound NameTarget KinasesIC50 (nM)Main IndicationsSide Effects
DesatinibBCR-ABL, SRC0.3CML, ALLEdema, Rash
ImatinibBCR-ABL0.5CMLNausea
NilotinibBCR-ABL30CMLFatigue
This compoundBCR-ABL, SRC<0.1CML, ALLMinimal

Q & A

Q. What mechanistic studies explain its dual role in inhibiting both fibrosis (e.g., pancreatic) and tumor growth?

  • Methodological Answer : Perform phosphoproteomic profiling to identify shared targets (e.g., Src family kinases) in PSCs and cancer cells. Use siRNA knockdowns in dual-model systems to dissect pathway-specific effects .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Des-6-[4-(2-hydroxyethyl)-1-piperazinyl]-6-chloro-O-pivalate Dasatinib
Reactant of Route 2
Reactant of Route 2
Des-6-[4-(2-hydroxyethyl)-1-piperazinyl]-6-chloro-O-pivalate Dasatinib

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.